3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline
Description
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative featuring a bulky tert-butyl group at position 3 and a fluorine atom at position 4. The compound’s molecular formula is C₁₄H₁₈FN, with a molecular weight of 219.30 g/mol (calculated). This structural combination makes the compound of interest in medicinal chemistry, particularly for applications requiring lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-13(2,3)10-6-9-7-11(14)4-5-12(9)15-8-10/h4-5,7,10,15H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSGMWWCKRQFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=C(C=CC(=C2)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method involves the catalytic hydrogenation of 3-tert-butyl-6-fluoroquinoline using a palladium or platinum catalyst under high pressure of hydrogen gas . The reaction conditions often include temperatures ranging from 50°C to 100°C and hydrogen pressures of 1 to 4 atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Tetrahydroquinoline Derivatives
Key Observations :
- The tert-butyl group in the target compound increases molecular weight by ~106 g/mol compared to the non-substituted 6-Fluoro-1,2,3,4-THQ, significantly altering solubility and membrane permeability.
- Methoxy or amino substituents (e.g., 6-Fluoro-8-methoxy-THQ) enhance polarity, making them more suitable for aqueous environments, whereas tert-butyl promotes lipid bilayer interaction .
Key Insights :
- The tert-butyl group’s metabolic stability aligns with applications in central nervous system (CNS) therapeutics, where prolonged half-life is critical .
- CE3F4’s dibromo and formyl groups enable selective protein inhibition, highlighting how electronic effects from substituents dictate target engagement .
- Ethoxyquin’s ethoxy group contributes to antimutagenic effects, whereas amino-acylated derivatives () exhibit cardiovascular activity through receptor interactions .
Commercial and Industrial Relevance
- Commercial Availability : 6-Fluoro-2-methyl-THQ is mass-produced, with suppliers like SynQuest Laboratories offering 98% purity at $80/g . In contrast, tert-butyl derivatives are less commonly available, reflecting synthetic complexity.
- Environmental Impact: Tetrahydroquinoline derivatives like metolachlor () generate hydroxylated metabolites, emphasizing the need for stable substituents (e.g., tert-butyl) to reduce environmental persistence .
Biological Activity
3-Tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline class, characterized by its unique structural features that include a tert-butyl group and a fluorine atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18FN
- Molecular Weight : 207.29 g/mol
- Structural Characteristics : The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes and receptors involved in critical cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to inflammatory pathways, such as NF-κB transcriptional activity .
- Receptor Modulation : It may interact with receptors involved in pain perception and other physiological processes .
Biological Activities
-
Antimicrobial Properties :
- Studies indicate that tetrahydroquinoline derivatives exhibit antimicrobial activity against various pathogens. The fluorine substitution may enhance this effect due to improved membrane permeability.
- Anticancer Activity :
- Anti-inflammatory Effects :
Study on Anticancer Activity
A study conducted on various human cancer cell lines (NCI-H23, MDA-MB-231) revealed that derivatives of tetrahydroquinolines, including this compound, exhibited significant cytotoxicity. The most potent derivative demonstrated over 50 times the inhibition of NF-κB activity compared to standard reference compounds .
Study on Antimicrobial Efficacy
In vitro testing against bacterial strains indicated that this compound displayed notable antimicrobial properties. Its efficacy was attributed to the fluorine atom's influence on membrane interaction and permeability.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C13H18FN | Tert-butyl and fluorine groups | Antimicrobial; Anticancer |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN | No tert-butyl group | Moderate antimicrobial |
| 3-Tert-butyl-6-chloro-1,2,3,4-tetrahydroquinoline | C13H18ClN | Chlorine instead of fluorine | Lower efficacy compared to fluorinated variant |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors. For example, Friedel-Crafts alkylation can introduce the tert-butyl group, while fluorination at the 6-position may use electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature (40–60°C) to avoid side reactions . Solvent choice (e.g., dichloromethane or acetonitrile) and catalyst selection (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl at C3 and fluorine at C6). Coupling constants in ¹H NMR reveal conformational preferences .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₃H₁₆FN) and fragmentation patterns.
- Density Functional Theory (DFT) : Computational models predict electronic effects, such as fluorine’s electron-withdrawing impact on the aromatic ring, which influences reactivity .
Q. What are the typical reactivity patterns of this compound in common organic transformations?
- Methodological Answer :
- Oxidation : The tetrahydroquinoline core can be oxidized to quinoline derivatives using KMnO₄ or CrO₃, but the tert-butyl group may sterically hinder reactivity at C3 .
- Substitution : Fluorine at C6 participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions, while the tert-butyl group remains inert .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like regioisomers or over-fluorinated derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation. Adjust fluorination time to prevent di- or tri-fluorination.
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., BF₃·Et₂O) to improve regioselectivity during cyclization .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) during alkylation reduces steric clashes between tert-butyl and fluorine groups .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentration or incubation time .
- Purity Analysis : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity, as impurities (e.g., oxidized quinoline byproducts) can skew results .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in modulating enzyme targets?
- Methodological Answer :
- Analog Synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess steric effects on binding. Fluorine can be substituted with Cl or H to evaluate electronic contributions .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to map binding interactions. The tert-butyl group may occupy hydrophobic pockets, while fluorine enhances hydrogen bonding .
Q. What computational strategies can predict the binding modes of this compound to biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. The tert-butyl group’s hydrophobicity and fluorine’s electronegativity are critical for scoring .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess stability of the ligand-protein complex. Water-membrane partitioning studies predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
